molecular formula C14H12BrNO B8693513 N-[(3-bromophenyl)methyl]benzamide

N-[(3-bromophenyl)methyl]benzamide

Cat. No.: B8693513
M. Wt: 290.15 g/mol
InChI Key: KRAPRYJEIUVJAM-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]benzamide: is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzyl group is substituted with a bromine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs high-yielding and eco-friendly processes. These methods may include the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-[(3-bromophenyl)methyl]benzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of benzylamine derivatives.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium permanganate (KMnO4): Commonly used for oxidation reactions.

    Sodium borohydride (NaBH4): Employed in reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Benzylamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(3-bromophenyl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom at the meta position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

  • 3-bromobenzamide
  • N-benzylbenzamide
  • N-(4-bromobenzyl)benzamide

Comparison:

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]benzamide

InChI

InChI=1S/C14H12BrNO/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)

InChI Key

KRAPRYJEIUVJAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that of Example 1(d), 15 by reacting 7 g (32 mmol) of 3-bromobenzylamine with 4 ml (35 mmol) of benzoyl chloride, 9.1 g (100%) of expected product are obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

7 g (31.6 mmol) of 3-bromobenzylamine, 100 ml of THF and 9.6 ml (69.2 mmol) of triethylamine are placed in a three-necked flask under a stream of nitrogen. 4 ml (34.6 mmol) of benzoyl chloride are added dropwise and the mixture is stirred for 1 hour at room temperature. The reaction medium is extracted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered and evaporated. 9.2 g (100%) of the desired product are obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
100%

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